N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 536701-83-4
VCID: VC4763891
InChI: InChI=1S/C18H18N2O2S/c1-12-18(15-5-3-4-6-16(15)19-12)23-11-17(21)20-13-7-9-14(22-2)10-8-13/h3-10,19H,11H2,1-2H3,(H,20,21)
SMILES: CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.41

N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

CAS No.: 536701-83-4

VCID: VC4763891

Molecular Formula: C18H18N2O2S

Molecular Weight: 326.41

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide - 536701-83-4

Description

N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound with a distinctive molecular structure that integrates a methoxyphenyl group, an indole moiety, and a sulfanyl-acetamide linkage. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug discovery and development. Below is a detailed exploration of its chemical properties, synthesis, structural characteristics, and potential applications.

Structural Characteristics

3.1 Molecular Structure
The compound's structure consists of:

  • A 4-methoxyphenyl group attached to the nitrogen atom of the acetamide.

  • A sulfanyl (-S-) bridge linking the acetamide to the indole ring.

  • A methyl substituent on the indole ring at position 2.

3.2 Conformational Analysis
The molecule exhibits flexibility around the sulfanyl-acetamide bond, which may influence its binding affinity to biological targets.

Synthesis

N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide can be synthesized via the following steps:

  • Preparation of Indole Derivative: The starting material, 2-methylindole, undergoes thiolation at position 3 using a suitable sulfur donor.

  • Formation of Acetamide Linkage: The thiolated indole reacts with chloroacetamide under basic conditions to form the intermediate.

  • N-Arylation: The intermediate is coupled with 4-methoxyaniline using catalytic or direct amination methods to yield the final product.

Analytical Characterization

TechniqueFindings
NMR (¹H and ¹³C)Confirms the presence of methoxy, amide, and indole functional groups .
Mass SpectrometryMolecular ion peak at m/z = 326 confirms molecular weight .
IR SpectroscopyCharacteristic peaks include:
- Amide C=O stretch (~1650 cm⁻¹)
- Aromatic C-H stretch (~3000 cm⁻¹)

Potential Applications

N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide has been investigated for its potential in:

  • Pharmacology: The compound's indole core and amide functionality make it a candidate for enzyme inhibition studies or receptor binding assays.

  • Anticancer Research: Indole derivatives are known for their cytotoxic properties against various cancer cell lines.

  • Anti-inflammatory Studies: Sulfanyl-acetamides have shown promise as inhibitors of inflammatory mediators like cyclooxygenase (COX) enzymes.

Biological Activity

While specific biological data for this compound is limited, related structures have demonstrated:

  • Antitumor activity via apoptosis induction.

  • Antioxidant properties due to electron-donating methoxy groups.
    Further in vitro and in vivo studies are necessary to validate these activities.

CAS No. 536701-83-4
Product Name N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Molecular Formula C18H18N2O2S
Molecular Weight 326.41
IUPAC Name N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H18N2O2S/c1-12-18(15-5-3-4-6-16(15)19-12)23-11-17(21)20-13-7-9-14(22-2)10-8-13/h3-10,19H,11H2,1-2H3,(H,20,21)
Standard InChIKey XJOXNNFPMDWCQH-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)OC
Solubility not available
PubChem Compound 4673088
Last Modified Aug 17 2023

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